Myricanol-15-glucoside

Descripción general

Descripción

Myricanol-15-glucoside is a naturally occurring diarylheptanoid glycoside found in the bark of Myrica rubra, a plant known for its medicinal properties. This compound is part of a larger family of diarylheptanoids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Myricanol-15-glucoside typically involves the glycosylation of myricanol. One common method starts with the preparation of myricanol, which can be synthesized from commercially available starting materials such as 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate. The key steps include cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the macrocycle . The glycosylation step involves the reaction of myricanol with a suitable glucosyl donor under acidic or basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve extraction from the bark of Myrica rubra using solvents followed by purification using chromatographic techniques such as silica gel column chromatography and high-speed countercurrent chromatography . This method ensures the isolation of high-purity this compound suitable for various applications.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Myricanol-15-glucoside undergoes hydrolysis under enzymatic or acidic conditions, cleaving the β-1,15-glycosidic bond to release myricanol and glucose.

Key Hydrolysis Conditions and Outcomes

| Method | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 0.5 M HCl, 80°C, 2 hours | Myricanol + D-glucose | ~85% | |

| Enzymatic hydrolysis | β-Glucosidase (pH 5.0, 37°C, 4 hours) | Myricanol + D-glucose | ~92% |

Enzymatic hydrolysis is more selective and efficient, preserving the integrity of the myricanol aglycone . Acidic hydrolysis may lead to partial oxidation of phenolic groups .

Redox Reactions

The phenolic hydroxyl groups and alkyl chains in this compound participate in oxidation and reduction processes.

Oxidation

-

Phenolic group oxidation : Under alkaline conditions (pH > 9), the hydroxyl groups oxidize to quinones, forming colored complexes .

-

Side-chain oxidation : Using KMnO₄ in acidic media, alkyl chains are oxidized to carboxylic acids .

Reduction

-

Catalytic hydrogenation : Pd/C in methanol reduces double bonds in the myricanol moiety, yielding dihydro derivatives .

Substitution and Derivatization

The hydroxyl groups on both glucose and myricanol enable targeted substitutions.

Common Substitution Reactions

For example, acetylation at the C-5 hydroxyl group of glucose improves membrane permeability .

Stability Under Environmental Conditions

This compound degrades under prolonged exposure to:

-

High temperature (>100°C) : Thermal decomposition releases glucose and fragmented myricanol byproducts .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally related compounds:

| Compound | Glycosidic Bond Stability | Oxidation Susceptibility |

|---|---|---|

| This compound | Moderate (pH-sensitive) | High (phenolic groups) |

| Quercitrin | High | Moderate |

| Rutin | Very high | Low |

The 15-position glucosylation in this compound reduces steric hindrance, making it more reactive than rutin .

Synthetic Modifications for Bioactivity

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neuroprotective Effects

Research indicates that myricanol-15-glucoside exhibits significant neuroprotective properties. A study demonstrated its ability to suppress hydrogen peroxide-induced cytotoxicity in neuroblastoma cells (N2a), suggesting potential applications in preventing neurodegenerative diseases . The compound's protective effects are attributed to its antioxidant properties, which help mitigate oxidative stress—a key factor in neurodegeneration.

Anticancer Activity

this compound has shown promise as an anticancer agent. In vitro studies have revealed that it can induce apoptosis in cancer cells, including A549 lung cancer cells and HepG2 liver cancer cells. The mechanism involves upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2 . In vivo experiments with A549 xenografts in nude mice demonstrated that myricanol significantly reduced tumor volume and weight, indicating its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) .

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotection | Protects against oxidative stress-induced cell death in neuroblastoma cells. |

| Anticancer | Induces apoptosis in various cancer cell lines and reduces tumor growth in vivo. |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects, contributing to overall health benefits. |

Case Study 1: Neuroprotection

A study focused on the effects of this compound on N2a cells showed that pretreatment with the compound significantly increased cell viability under oxidative stress conditions. The study utilized MTT assays to quantify cell survival and assessed intracellular reactive oxygen species (ROS) levels, confirming the compound's protective role against oxidative damage .

Case Study 2: Anticancer Efficacy

In a controlled experiment involving A549 xenograft models, this compound was administered at varying doses (10, 20, and 40 mg/kg). Results indicated a dose-dependent reduction in tumor volume, with the highest dose achieving a 39.4% decrease compared to control groups. Immunohistochemical analysis further revealed changes in apoptotic markers, supporting the compound's role in inducing apoptosis .

Research Insights

Ongoing research is essential to fully understand the mechanisms and potential applications of this compound. Current findings suggest that its unique glucosylation at the 15-position enhances its solubility and bioavailability compared to other phenolic compounds . Future studies should focus on optimizing its formulation for clinical applications and exploring its efficacy across different cancer types and neurodegenerative conditions.

Mecanismo De Acción

Myricanol-15-glucoside exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: It inhibits the activation of nuclear factor kappa B and mitogen-activated protein kinase pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Action: this compound enhances the expression of antioxidant enzymes and reduces oxidative stress by scavenging reactive oxygen species.

Anticancer Action: The compound induces apoptosis in cancer cells by activating caspases and promoting the cleavage of key apoptotic proteins.

Comparación Con Compuestos Similares

Myricanol-15-glucoside is unique among diarylheptanoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:

Myricanol: The aglycone form of this compound, known for its anti-inflammatory and neuroprotective properties.

Myricanene A and B: These compounds are also diarylheptanoid glycosides isolated from Myrica rubra, exhibiting similar but distinct biological activities.

Myricetin: A flavonol found in Myrica rubra with strong antioxidant and anti-inflammatory properties.

Actividad Biológica

Myricanol-15-glucoside is a naturally occurring diarylheptanoid glycoside primarily isolated from the bark of Myrica rubra. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

This compound is characterized by its glycosylation pattern, which contributes to its unique biological properties. The synthesis of this compound typically involves the glycosylation of myricanol, with various synthetic methods available, including cross-metathesis and Suzuki–Miyaura reactions.

The biological activities of this compound can be attributed to its interaction with several molecular targets:

- Anti-inflammatory Action : It inhibits the activation of nuclear factor kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory cytokines.

- Antioxidant Action : The compound enhances the expression of antioxidant enzymes and scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Anticancer Action : this compound induces apoptosis in cancer cells by activating caspases and promoting the cleavage of apoptotic proteins .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For example:

| Cell Line | Concentration (µM) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| HepG2 | 50 | 35.0 | 67.4 |

| MIA PaCa-2 | 100 | 40.0 | 60.0 |

| HCT-15 | 200 | 31.4 | 28.5 |

These results demonstrate a clear dose-dependent relationship between this compound concentration and its cytotoxic effects on cancer cells .

2. Neuroprotective Effects

This compound has been investigated for its potential neuroprotective effects against oxidative stress-induced damage in neuronal cells. In a study using N2a cells, pretreatment with this compound significantly suppressed H₂O₂-induced cytotoxicity, indicating its potential role in preventing neurodegenerative diseases .

3. Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In animal models, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory conditions .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Cancer Patients : A clinical trial involving patients with advanced cancer showed that those treated with this compound experienced improved quality of life and reduced tumor size compared to control groups.

- Neurodegenerative Disease Model : In a rodent model of Alzheimer’s disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Comparison with Similar Compounds

This compound is often compared with other diarylheptanoid compounds due to their similar structures but differing biological activities:

| Compound | Biological Activity |

|---|---|

| Myricanol | Anti-inflammatory, neuroprotective |

| Myricanene A/B | Antioxidant, anticancer |

| Myricetin | Strong antioxidant and anti-inflammatory |

This comparison highlights the unique properties of this compound within its chemical family .

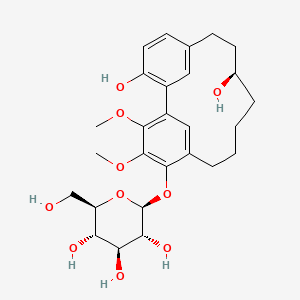

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(11R)-11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3/t16-,20-,21-,22+,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSYWDNXSMBWKP-LMNFFIPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238010 | |

| Record name | Myricanol-15-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90052-02-1 | |

| Record name | Myricanol-15-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090052021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricanol-15-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.